[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid is an organic compound characterized by the presence of a 4-chloro-benzyl group, an isopropyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride, isopropylamine, and glycine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The 4-chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of [(4-Chloro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds such as:
[(4-Chloro-benzyl)-methyl-amino]-acetic acid: Differing by the presence of a methyl group instead of an isopropyl group.
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid: Differing by the substitution of a bromine atom for the chlorine atom.
[(4-Chloro-benzyl)-ethyl-amino]-acetic acid: Differing by the presence of an ethyl group instead of an isopropyl group.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
OWDPXZYSNVUJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
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